molecular formula C15H14N8O B11012401 N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide

Cat. No.: B11012401
M. Wt: 322.32 g/mol
InChI Key: UMMHCNBWBCQZLT-UHFFFAOYSA-N
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Description

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound features a unique structure that includes both triazolo and pyridine moieties, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide typically involves multi-step reactions. One common method includes the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, resulting in good-to-excellent yields . Another approach involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave conditions .

Industrial Production Methods

Industrial production of this compound may leverage continuous flow processes to enhance efficiency and scalability. The use of microwave-assisted synthesis and mechanochemical methods are also explored for large-scale production due to their operational simplicity and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Cuprous oxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetic acid, ethanol, dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as JAK1 and JAK2, which are involved in various signaling pathways . The compound’s ability to intercalate into DNA also contributes to its anticancer properties by disrupting DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide stands out due to its dual triazolo and pyridine moieties, which confer a broad spectrum of biological activities and potential therapeutic applications. Its unique structure allows for versatile chemical modifications, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C15H14N8O

Molecular Weight

322.32 g/mol

IUPAC Name

N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]tetrazolo[1,5-a]pyridine-7-carboxamide

InChI

InChI=1S/C15H14N8O/c24-15(11-6-9-23-14(10-11)19-20-21-23)16-7-3-5-13-18-17-12-4-1-2-8-22(12)13/h1-2,4,6,8-10H,3,5,7H2,(H,16,24)

InChI Key

UMMHCNBWBCQZLT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC4=NN=NN4C=C3

Origin of Product

United States

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